Zosuquidar

Catalog No.
S004035
CAS No.
167465-36-3
M.F
C₃₂H₃₁FN₃O.3HCl
M. Wt
637 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zosuquidar

CAS Number

167465-36-3

Product Name

Zosuquidar

IUPAC Name

(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

Molecular Formula

C₃₂H₃₁FN₃O.3HCl

Molecular Weight

637 g/mol

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1

InChI Key

ZPFVQKPWGDRLHL-ZLYBXYBFSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride, LY 335979, LY335979, RS 33295-198, RS-33295-198, zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Description

The exact mass of the compound Zosuquidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Zosuquidar is a molecule that belongs to a class of compounds known as P-glycoprotein (P-gp) inhibitors. P-gp is a protein found in the membranes of many cells throughout the body, particularly those lining the intestines and blood-brain barrier. One of its primary functions is to act as an efflux pump, actively transporting various substances out of the cells and back into the circulation or intestinal lumen [].

Purity

> 98%

Appearance

Yellow solid powder

UNII

813AGY3126

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Zosuquidar Trihydrochloride is a difluorocyclopropyl quinoline. Zosuquidar trihydrochloride binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents. (NCI04)

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Pictograms

Irritant

Irritant

Other CAS

167465-36-3

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-09-12

1:Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine. Gerrard G, Payne E, Baker RJ, Jones DT, Potter M, Prentice HG, Ethell M, McCullough H, Burgess M, Mehta AB, Ganeshaguru K.Haematologica. 2004 Jul;89(7):782-90. PMID: 15257929 Free Article
2:A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy. Sandler A, Gordon M, De Alwis DP, Pouliquen I, Green L, Marder P, Chaudhary A, Fife K, Battiato L, Sweeney C, Jordan C, Burgess M, Slapak CA.Clin Cancer Res. 2004 May 15;10(10):3265-72. PMID: 15161679 Free Article
3:Bioanalysis of zosuquidar trihydrochloride (LY335979) in small volumes of human and murine plasma by ion-pairing reversed-phase high-performance liquid chromatography. Kemper EM, Ouwehand M, Beijnen JH, van Tellingen O.J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Dec 5;798(1):63-8. PMID: 14630360
4:The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice. Kemper EM, Cleypool C, Boogerd W, Beijnen JH, van Tellingen O.Cancer Chemother Pharmacol. 2004 Feb;53(2):173-8. Epub 2003 Nov 7. PMID: 14605863
5:A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979). Callies S, de Alwis DP, Harris A, Vasey P, Beijnen JH, Schellens JH, Burgess M, Aarons L.Br J Clin Pharmacol. 2003 Jul;56(1):46-56. Erratum in: Br J Clin Pharmacol. 2003 Oct;56(4):463. PMID: 12848775 Free PMC Article
6:A population pharmacokinetic model for doxorubicin and doxorubicinol in the presence of a novel MDR modulator, zosuquidar trihydrochloride (LY335979). Callies S, de Alwis DP, Wright JG, Sandler A, Burgess M, Aarons L.Cancer Chemother Pharmacol. 2003 Feb;51(2):107-18. Epub 2003 Jan 10. PMID: 12647011

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